

physical and chemical properties of 4-Acetylphenyl triflate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Acetylphenyl trifluoromethanesulfonate
Cat. No.:	B028095

[Get Quote](#)

An In-depth Technical Guide to 4-Acetylphenyl Triflate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylphenyl triflate, also known as **4-acetylphenyl trifluoromethanesulfonate**, is a versatile organic compound extensively utilized in synthetic chemistry. Its structure, featuring a reactive triflate leaving group attached to an acetyl-substituted phenyl ring, makes it a valuable building block in the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, spectral data, synthesis, and applications in cross-coupling reactions, tailored for professionals in research and drug development.

Core Properties

A summary of the key physical and chemical properties of 4-Acetylphenyl triflate is presented below.

Property	Value	Reference(s)
Molecular Formula	$C_9H_7F_3O_4S$	[1]
Molecular Weight	268.21 g/mol	[1]
CAS Number	109613-00-5	[2]
Appearance	Colorless to light yellow clear liquid	[3]
Boiling Point	75-76 °C at 0.35 mm Hg	[2]
Density	1.418 g/mL at 25 °C	[2]
Refractive Index (n^{20}/D)	1.47	[2]
Storage Temperature	Room temperature, under inert atmosphere	[3]

Chemical Reactivity and Applications

The triflate group (-OTf) is an excellent leaving group, rendering 4-acetylphenyl triflate highly reactive in a variety of palladium-catalyzed cross-coupling reactions. This reactivity is central to its utility in organic synthesis.

Key Applications:

- Suzuki-Miyaura Coupling:** This compound is an effective coupling partner in Suzuki-Miyaura reactions for the formation of carbon-carbon bonds. The triflate group is readily displaced by a variety of organoboron reagents.
- Heck Reaction:** 4-Acetylphenyl triflate serves as a substrate in Heck reactions, enabling the arylation of alkenes.
- Pharmaceutical Research:** The 4-acetylphenyl moiety is a key structural component in various pharmacologically active molecules. For instance, it is found in compounds investigated as novel antitumor agents that modulate the PI3K/Akt/mTOR signaling pathway.

Spectral Data

Detailed spectral information is crucial for the identification and characterization of 4-acetylphenyl triflate.

¹H and ¹³C NMR Spectroscopy

While specific, fully assigned spectral data with coupling constants are not readily available in public literature, ¹H and ¹³C NMR spectra are available for reference from commercial suppliers such as Sigma-Aldrich[1].

Expected ¹H NMR Spectral Features:

- A singlet for the methyl protons of the acetyl group.
- A set of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

Expected ¹³C NMR Spectral Features:

- A signal for the carbonyl carbon of the acetyl group.
- A signal for the methyl carbon of the acetyl group.
- Signals for the aromatic carbons, including the carbon bearing the triflate group.
- A quartet for the trifluoromethyl carbon due to coupling with fluorine.

Infrared (IR) Spectroscopy

The IR spectrum of 4-acetylphenyl triflate would be expected to show characteristic absorption bands for its functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)
C=O (ketone)	~1680
C-O (ester)	~1200-1100
S=O (sulfonate)	~1420 and ~1210
C-F (trifluoromethyl)	~1250-1000
Aromatic C=C	~1600-1450

Mass Spectrometry

The mass spectrum of 4-acetylphenyl triflate would show the molecular ion peak and characteristic fragmentation patterns. The predicted monoisotopic mass is 268.0017 Da[1].

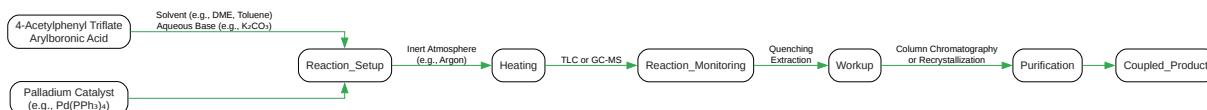
Experimental Protocols

Detailed experimental protocols are essential for the successful synthesis and application of 4-acetylphenyl triflate.

Synthesis of 4-Acetylphenyl Triflate

This protocol describes the synthesis of 4-acetylphenyl triflate from 4-hydroxyacetophenone and trifluoromethanesulfonic anhydride.

[Click to download full resolution via product page](#)


Caption: Synthesis of 4-Acetylphenyl Triflate.

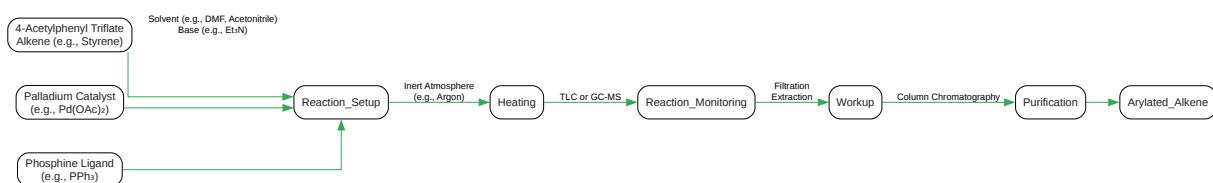
Procedure:

- Dissolve 4-hydroxyacetophenone in anhydrous dichloromethane containing dry pyridine in a round-bottom flask under an inert atmosphere (e.g., argon)[4].
- Cool the mixture to -15 °C using an ice-salt bath[4].
- Slowly add trifluoromethanesulfonic anhydride dropwise to the stirred solution over a period of approximately 40 minutes[4].
- Allow the reaction mixture to slowly warm to room temperature over several hours[4].
- Perform an aqueous workup by washing the reaction mixture successively with ice-cold saturated aqueous sodium bicarbonate solution and water[4].
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator[4].
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel[4].

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-acetylphenyl triflate with an arylboronic acid.

[Click to download full resolution via product page](#)


Caption: Suzuki-Miyaura Coupling Workflow.

Procedure:

- To a reaction vessel, add 4-acetylphenyl triflate, the arylboronic acid, a suitable solvent (e.g., dimethoxyethane or toluene), and an aqueous solution of a base (e.g., potassium carbonate).
- Degas the mixture by bubbling an inert gas (e.g., argon) through it for several minutes.
- Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
- Heat the reaction mixture under an inert atmosphere until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- After cooling to room temperature, perform a standard aqueous workup, including extraction with an organic solvent.
- Dry the combined organic layers, concentrate the solvent, and purify the crude product by column chromatography or recrystallization.

General Protocol for Heck Reaction

This protocol provides a general procedure for the Heck reaction of 4-acetylphenyl triflate with an alkene.

[Click to download full resolution via product page](#)

Caption: Heck Reaction Workflow.

Procedure:

- In a reaction vessel, combine 4-acetylphenyl triflate, the alkene (e.g., styrene or butyl acrylate), a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (if required), a base (e.g., triethylamine), and a suitable solvent (e.g., DMF or acetonitrile).
- Degas the mixture and heat it under an inert atmosphere.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture, filter off any solids, and perform an aqueous workup.
- Extract the product with an organic solvent, dry the combined organic layers, and remove the solvent under reduced pressure.
- Purify the residue by column chromatography to obtain the desired arylated alkene.

Safety Information

4-Acetylphenyl triflate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazard Codes: T (Toxic)[\[3\]](#).
- Risk Statements: Toxic by inhalation, in contact with skin, and if swallowed. Irritating to eyes, respiratory system, and skin. Suspected of causing cancer[\[1\]](#).
- Safety Statements: Wear suitable protective clothing, gloves, and eye/face protection. In case of accident or if you feel unwell, seek medical advice immediately[\[3\]](#).

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

4-Acetylphenyl triflate is a key intermediate in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions. Its well-defined reactivity, combined with the importance of the 4-acetylphenyl scaffold in medicinal chemistry, ensures its continued

relevance in both academic research and industrial drug development. This guide provides essential information to facilitate its safe and effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Acetylphenyl Trifluoromethanesulfonate | C9H7F3O4S | CID 2769355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-ACETYLPHENYL TRIFLATE | 109613-00-5 [chemicalbook.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl- β -D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 4-Acetylphenyl triflate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b028095#physical-and-chemical-properties-of-4-acetylphenyl-triflate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com